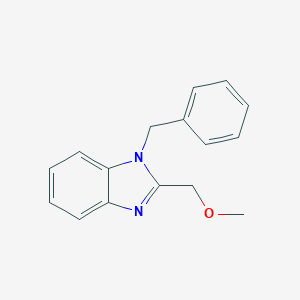![molecular formula C22H24N2O3S2 B379100 N-(2,5-DIMETHOXYPHENYL)-2-{[(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B379100.png)
N-(2,5-DIMETHOXYPHENYL)-2-{[(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-DIMETHOXYPHENYL)-2-{[(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopenta[b]thiophene core, making it an interesting subject for research in organic chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-DIMETHOXYPHENYL)-2-{[(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[b]thiophene core, followed by the introduction of the 2,5-dimethoxyphenyl group and the 3-methyl-2-thienylmethylamine moiety. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions: N-(2,5-DIMETHOXYPHENYL)-2-{[(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: In organic chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for investigating biological processes at the molecular level.
Medicine: Potential medical applications include the development of new pharmaceuticals. The compound’s unique structure could be leveraged to design drugs with specific therapeutic targets, such as anti-inflammatory or anticancer agents.
Industry: In industrial applications, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用机制
The mechanism by which N-(2,5-DIMETHOXYPHENYL)-2-{[(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of cellular pathways. The compound’s structure allows it to fit into binding sites with high specificity, influencing biological processes such as signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
N-(2,5-DIMETHOXYPHENYL)-2-{[(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE: can be compared with other compounds featuring a cyclopenta[b]thiophene core or similar functional groups. Examples include:
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with biological targets and distinct chemical reactivity, making it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C22H24N2O3S2 |
|---|---|
分子量 |
428.6g/mol |
IUPAC 名称 |
N-(2,5-dimethoxyphenyl)-2-[(3-methylthiophen-2-yl)methylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C22H24N2O3S2/c1-13-9-10-28-19(13)12-23-22-20(15-5-4-6-18(15)29-22)21(25)24-16-11-14(26-2)7-8-17(16)27-3/h7-11,23H,4-6,12H2,1-3H3,(H,24,25) |
InChI 键 |
SAFVSJYPAKHKDU-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)CNC2=C(C3=C(S2)CCC3)C(=O)NC4=C(C=CC(=C4)OC)OC |
规范 SMILES |
CC1=C(SC=C1)CNC2=C(C3=C(S2)CCC3)C(=O)NC4=C(C=CC(=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B379018.png)
![3-amino-N-benzyl-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B379019.png)
![6-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-5-cyano-4-(2-furyl)-2-methyl-N-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B379020.png)
![3-amino-5-oxo-N-(3-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B379022.png)
![N-(3-chloro-4-methylphenyl)-2-[[5-cyano-4-(furan-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide](/img/structure/B379023.png)
![Ethyl 6-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-5-cyano-4-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B379025.png)
![ethyl 6-{[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl}-4-(4-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B379026.png)
![Ethyl 4,5-dimethyl-2-[(2-phenoxypropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B379029.png)
![3-(2-methylphenyl)-2-phenyl-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B379031.png)

![Ethyl 4-(4-bromophenyl)-2-[(2-phenoxypropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B379034.png)
![2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-(4-METHOXYPHENYL)-1-ETHANONE](/img/structure/B379037.png)
![2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-PHENYL-1-ETHANONE](/img/structure/B379038.png)
![4-[(2-oxo-2H-chromen-4-yl)amino]benzenesulfonamide](/img/structure/B379040.png)
